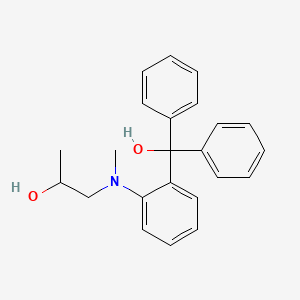
Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- is a complex organic compound with a unique structure that includes a benzenemethanol core and a 2-hydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- typically involves multiple steps. One common method includes the reaction of benzenemethanol with 2-hydroxypropylamine under controlled conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is designed to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography, are employed to isolate the final product from any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol: A simpler analog with a similar core structure but lacking the 2-hydroxypropyl group.
2-Hydroxypropylamine: Shares the 2-hydroxypropyl group but lacks the benzenemethanol core.
Diphenylmethanol: Contains the diphenyl group but differs in other structural aspects.
Uniqueness
What sets Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
85805-19-2 |
|---|---|
Molekularformel |
C23H25NO2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
1-[2-[hydroxy(diphenyl)methyl]-N-methylanilino]propan-2-ol |
InChI |
InChI=1S/C23H25NO2/c1-18(25)17-24(2)22-16-10-9-15-21(22)23(26,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,25-26H,17H2,1-2H3 |
InChI-Schlüssel |
RMAMATQBKMHVTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


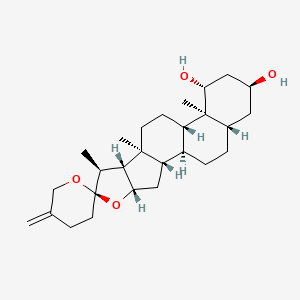
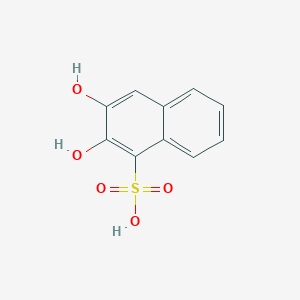
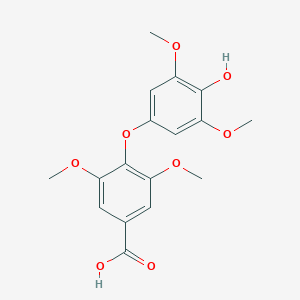
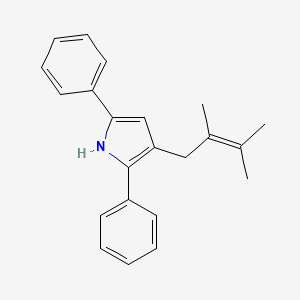
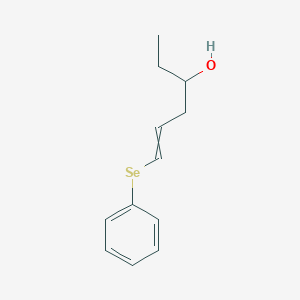
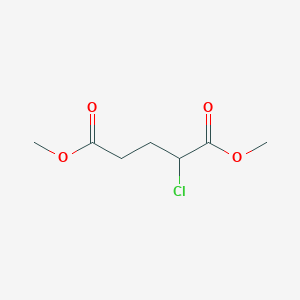
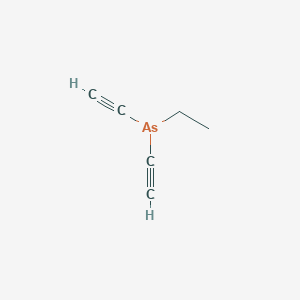
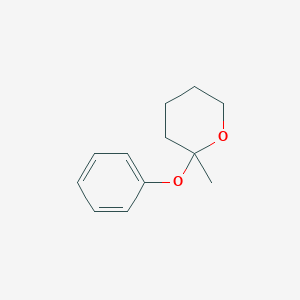
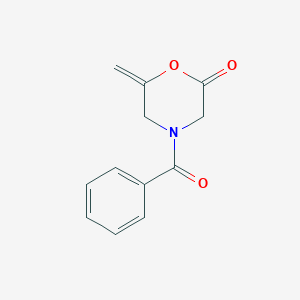
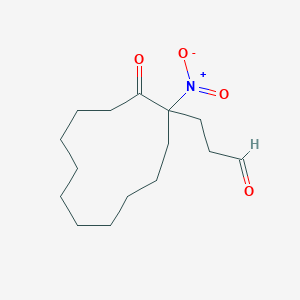
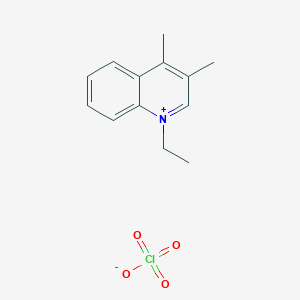
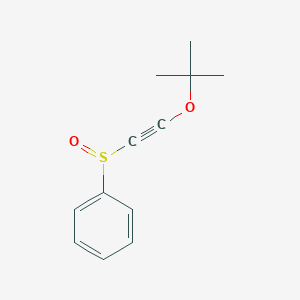
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)

